KY1220 vs. KYA1797K: Comparative Wnt/β-Catenin Pathway Inhibition (IC50)
KY1220 inhibits Wnt/β-catenin pathway activity with an IC50 of 2.1 μM in HEK293 reporter cells, whereas its structurally optimized derivative KYA1797K achieves enhanced potency with an IC50 of 0.75 μM in the same assay [1]. While KYA1797K exhibits approximately 2.8-fold higher inhibitory activity, KY1220 serves as the essential parent scaffold for structure-activity relationship (SAR) studies and remains the appropriate reference compound for laboratories investigating the axin-RGS domain binding mechanism without the confounding effects of the Knoevenagel condensation modification present in KYA1797K [2].
| Evidence Dimension | Wnt/β-catenin pathway inhibition (TOPflash reporter assay) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | KYA1797K (IC50 = 0.75 μM) |
| Quantified Difference | KYA1797K is 2.8-fold more potent than KY1220 |
| Conditions | HEK293 reporter cells, Wnt3a-CM-induced TOPflash activation |
Why This Matters
Researchers studying the fundamental axin-RGS binding mechanism should procure KY1220 as the unmodified reference compound, whereas those prioritizing maximal pathway inhibition may consider KYA1797K as an alternative.
- [1] Cha, P.H., Cho, Y.H., Lee, S.K., Lee, J., Jeong, W.J., Moon, B.S., Yun, J.H., Yang, J.S., Choi, S., Yoon, J., Kim, H.Y., Kim, M.Y., Kaduwal, S., Lee, W., Min, D.S., Kim, H., Han, G., Choi, K.Y. (2016). Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degradation. Nature Chemical Biology, 12(8), 593-600. View Source
- [2] Cha, P.H., et al. (2018). Production of KYA1797K, a functionally improved analog of KY1220, and identification of Axin as the target for KYA1797K. Figure 7. npj Precision Oncology. View Source
